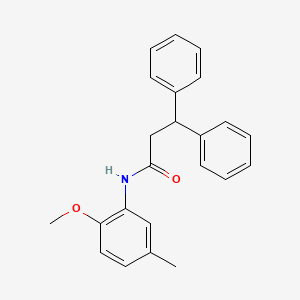![molecular formula C14H12Cl2N2O B5801590 2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5801590.png)
2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized in 2001 by Bayer AG, a German pharmaceutical company. Since then, it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of BAY 11-7082 involves the inhibition of the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response. NF-κB is involved in the expression of several genes that are involved in inflammation, cell proliferation, and cell survival. By inhibiting the activity of NF-κB, BAY 11-7082 can reduce inflammation, induce apoptosis, and inhibit cell proliferation.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have several biochemical and physiological effects. It can reduce inflammation by inhibiting the activity of NF-κB, which is involved in the expression of several pro-inflammatory genes. BAY 11-7082 can induce apoptosis by activating caspases, which are enzymes that play a crucial role in the process of programmed cell death. BAY 11-7082 can also inhibit cell proliferation by blocking the cell cycle at various stages.
实验室实验的优点和局限性
BAY 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and can be used at low concentrations. BAY 11-7082 has been extensively studied and its mechanism of action is well understood. However, BAY 11-7082 also has some limitations. It can be toxic to cells at high concentrations and can inhibit the activity of other transcription factors in addition to NF-κB.
未来方向
There are several future directions for the study of BAY 11-7082. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of NF-κB that have fewer side effects. Additionally, the use of BAY 11-7082 in combination with other drugs for the treatment of cancer and viral infections should be explored. Finally, the development of new synthetic methods for the synthesis of BAY 11-7082 should be investigated to improve its yield and purity.
合成方法
The synthesis of BAY 11-7082 involves a multi-step process that begins with the reaction of 2,4-dichlorobenzoyl chloride with 2-(4-pyridinyl)ethanol to produce the intermediate compound 2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide. This intermediate is then subjected to a series of chemical reactions, including reduction, cyclization, and deprotection, to yield the final product, BAY 11-7082. The synthesis of BAY 11-7082 is a complex process that requires expertise in organic chemistry.
科学研究应用
BAY 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response. BAY 11-7082 has also been found to have anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth in various cancer cell lines. Additionally, BAY 11-7082 has been shown to have anti-viral properties by inhibiting the replication of several viruses, including HIV and hepatitis B.
属性
IUPAC Name |
2,4-dichloro-N-(2-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-11-1-2-12(13(16)9-11)14(19)18-8-5-10-3-6-17-7-4-10/h1-4,6-7,9H,5,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRTVMBINOQHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[2-(pyridin-4-yl)ethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methylenebis[phenyl(phosphinic acid)]](/img/structure/B5801509.png)
![1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol](/img/structure/B5801511.png)




![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)


![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)

![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)